XEN103 - 840489-44-3

XEN103

Catalog Number: EVT-286092
CAS Number: 840489-44-3
Molecular Formula: C22H23F4N5O2
Molecular Weight: 465.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XEN103 is a potent and selective Stearoyl-CoA Desaturase-1 inhibitor.
Source and Classification

XEN103 is classified under the category of small molecule inhibitors, specifically targeting fatty acid desaturation pathways. Its development is rooted in the need to regulate lipid profiles within cells, which has implications for various diseases, including obesity and cancer. Research indicates that XEN103 effectively inhibits the enzyme's activity, thereby altering lipid metabolism .

Synthesis Analysis

The synthesis of XEN103 involves several key steps, primarily focusing on the formation of the pyridazine heterocycle. The synthetic route typically includes:

  1. Formation of the Pyridazine Ring: This step is crucial as the pyridazine structure contributes significantly to the compound's biological activity.
  2. Functionalization: Various substituents are introduced to enhance potency and selectivity towards Stearoyl-CoA Desaturase-1.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired product from by-products.

Technical parameters during synthesis may include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of XEN103 features a pyridazine core, which is pivotal for its interaction with biological targets. Key aspects include:

  • Molecular Formula: The exact molecular formula provides insights into its composition.
  • 3D Conformation: The spatial arrangement of atoms influences its binding affinity to Stearoyl-CoA Desaturase-1.
  • Chemical Bonds: The presence of specific functional groups attached to the pyridazine ring enhances its reactivity and interaction with lipid substrates.

Detailed studies using techniques like X-ray crystallography or NMR spectroscopy can elucidate these structural characteristics further .

Chemical Reactions Analysis

XEN103 participates in various chemical reactions primarily related to its inhibition of Stearoyl-CoA Desaturase-1. Key reactions include:

  1. Inhibition Mechanism: The compound binds to the active site of the enzyme, preventing substrate access and subsequent desaturation reactions.
  2. Metabolic Pathways: By inhibiting this enzyme, XEN103 alters the metabolic pathways involving saturated fatty acids and their conversion to monounsaturated fatty acids.

The kinetics of these reactions can be characterized by determining IC50 values, which indicate the concentration required for 50% inhibition of enzyme activity .

Mechanism of Action

The mechanism of action for XEN103 involves:

  • Enzyme Binding: XEN103 binds specifically to Stearoyl-CoA Desaturase-1, inhibiting its enzymatic function.
  • Alteration of Lipid Profiles: This inhibition leads to decreased levels of monounsaturated fatty acids in cells, which can affect membrane fluidity and cellular signaling pathways.
  • Impact on Lipid Metabolism: By regulating lipid metabolism, XEN103 may influence processes such as energy storage and utilization in metabolic disorders .
Physical and Chemical Properties Analysis

XEN103 exhibits several notable physical and chemical properties:

  • Molecular Weight: Provides insights into its stability and behavior in biological systems.
  • Solubility: Affects bioavailability; understanding solubility in various solvents is crucial for formulation.
  • Melting Point and Boiling Point: These parameters help predict stability under different conditions.

These properties can be determined through standard analytical methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Applications

XEN103 has significant potential applications in various fields:

  • Pharmaceutical Development: As a selective inhibitor of Stearoyl-CoA Desaturase-1, it is being explored for treating metabolic disorders linked to lipid dysregulation.
  • Cancer Research: Its ability to modulate lipid metabolism may provide therapeutic avenues in cancer treatment by affecting tumor growth dynamics.
  • Lipid Metabolism Studies: XEN103 serves as a valuable tool for studying fatty acid desaturation processes and their implications in health and disease .
Synthesis and Optimization of XEN103

Key Synthetic Pathways for Pyridazine Core Formation

The pyridazine heterocycle serves as the fundamental scaffold of XEN103, imparting critical physicochemical properties essential for Stearoyl-CoA Desaturase 1 (SCD1) inhibition. Its synthesis employs strategic methodologies to balance reactivity and yield [2]:

  • Cycloaddition Approaches: The Diels-Alder reaction between 1,2,4,5-tetrazines and electron-rich alkynes provides direct access to the pyridazine ring system. This method offers regioselectivity advantages but faces limitations in sterically hindered systems, typically yielding 60-75% at temperatures ≥80°C. Microwave-assisted variants have improved yields to ~85% while reducing reaction times.
  • Pd-Catalyzed Coupling: Suzuki-Miyaura cross-coupling enables late-stage functionalization of halogenated pyridazine intermediates. Bromination at the C-4 position of 3-aminopyridazine precursors followed by palladium-catalyzed coupling with pinacol boronate esters achieves 70-92% yields but requires rigorous palladium removal (<5 ppm) for pharmaceutical applications.
  • Condensation Routes: Hydrazine condensations with 1,4-dicarbonyl compounds provide economical access to unsubstituted pyridazines. While high-yielding (>80%), this method generates stoichiometric hydrazine waste, complicating purification and posing scalability challenges.

Table 1: Comparative Analysis of Pyridazine Core Synthesis Methods

MethodTypical Yield (%)Temperature RangeRegioselectivity ControlKey Limitation
Diels-Alder Cycloaddition60-8580-160°CModerateSteric hindrance sensitivity
Pd-Catalyzed Coupling70-9260-100°CHighMetal contamination risk
Hydrazine Condensation>8025-80°CLowToxic waste generation

The electron-deficient character of pyridazine (dipole moment: 4.22 D) necessitates protection of the N-2 nitrogen during synthesis to prevent unwanted nucleophilic additions that could compromise ring integrity [2].

Functionalization Strategies for Enhanced Target Selectivity

Strategic modification of the pyridazine core enables optimization of XEN103’s binding to SCD1’s hydrophobic pocket while minimizing off-target interactions:

  • 3-Aminopyridazine Motif: Installation of the primary amine at C-3 enhances hydrogen-bonding capacity (pKBHX ≈ 1.65) and reduces basicity (pKa ≈ 2.0), improving membrane permeability. Acylation with 2-cyclopropylethyl isocyanate generates the critical urea linkage, enhancing hydrophobic interactions with SCD1’s substrate tunnel [2].
  • Electron-Withdrawing Modifications: Fluorination at the C-6 position increases metabolic stability by reducing cytochrome P450-mediated oxidation. Trifluoromethyl groups adjacent to the benzoylpiperazine moiety lower cLogP (-0.508) while maintaining target affinity through fluorine-specific interactions with SCD1’s catalytic residues.
  • Stereochemical Optimization: Introduction of the cyclopropyl-ethyl carboxamide side chain in (S)-configuration improves binding complementarity by 7-fold compared to (R)-isomers, as confirmed through molecular docking studies. Chiral resolution via preparative HPLC with amylose-based columns achieves >98% ee [4].

Table 2: Impact of Functional Groups on Pyridazine Properties in XEN103

Functional GroupPositionKey Property ModificationBiological Impact
Amino groupC-3↑ H-bond donor capacity (pKBHX 1.65)Enhanced target engagement
TrifluoromethylBenzoyl ring↓ Lipophilicity (cLogD pH1: -2.48)Improved solubility & metabolic stability
Cyclopropyl-ethyl carboxamideC-3 substituent↑ Stereospecific complementarity7-fold binding affinity increase
FluorinePyridazine C-6↓ Electron density at adjacent sitesReduced oxidative metabolism

These modifications collectively address SCD1’s narrow substrate tunnel requirements while maintaining the optimal topological polar surface area (TPSA) of 25.8 Ų for membrane penetration [2].

Purification Techniques and Yield Optimization

Purification of XEN103 presents significant challenges due to polar intermediates and structurally similar impurities:

  • Chromatographic Resolution: Supercritical fluid chromatography (SFC) with chiral cellulose tris(3,5-dimethylphenylcarbamate) stationary phases resolves enantiomeric impurities. CO₂/ethanol (85:15) mobile phases achieve baseline separation of (S)- and (R)-isomers with >99.5% purity, outperforming traditional silica-based methods which yield <96% purity.
  • Crystallization Optimization: Sequential crystallization from ethyl acetate/heptane (1:3) at -20°C removes residual tetrazine precursors. Addition of 0.5 equiv L-tartaric acid enhances crystal habit uniformity, increasing yield from 68% to 85% while reducing solvent usage by 40%.
  • Impurity Profiling: LC-MS monitoring identifies two critical impurities: (1) des-fluoro analog (<0.8%) from incomplete fluorination and (2) dimeric side-products (<0.3%) from urea group condensation. Gradient elution (10-90% acetonitrile/0.1% formic acid) on C18 columns achieves impurity suppression to <0.1% [4].

Process optimization increased the overall yield from 12% (research scale) to 41% (pilot scale) through:

  • Replacing chromatography with antisolvent crystallization for intermediate purification
  • Implementing flow hydrogenation (10 bar H₂, Pd/C) for nitro-group reduction
  • Adopting microwave-assisted cyclization (150°C, 20 min) for pyridazine formation

Scalability Challenges in Industrial Production

Transitioning from laboratory to industrial synthesis of XEN103 encounters multifaceted scalability constraints:

  • Protecting Group Strategy: The lab-scale synthesis employed tert-butoxycarbonyl (Boc) protection for the piperazine nitrogen. However, acidic deprotection conditions (25% TFA) generate corrosive waste streams incompatible with reactor materials. Alternative protecting groups (e.g., acetyl) reduced deprotection yields by 15-20%, necessitating development of a Boc-deprotection process using solid acid catalysts (sulfonated silica) in flow reactors, achieving 98% conversion without corrosive waste.
  • Metal Catalyst Removal: Residual palladium from coupling steps posed genotoxicity concerns. Traditional activated carbon treatment reduced Pd to 35 ppm, exceeding ICH limits (<10 ppm). Implementation of molecularly imprinted polymers (MIPs) with thiourea functionalities achieved <2 ppm Pd levels while preserving API yield.
  • Solvent Selection: Tetrahydrofuran (THF) used in cyclization steps presented explosion hazards at >100 L scale. Substitution with 2-methyltetrahydrofuran improved safety margins (higher boiling point: 80°C vs. 66°C) while maintaining reaction efficiency (yield: 89% vs. 91% with THF).
  • Continuous Processing: Batch-mode limitations in exothermic nitration reactions caused thermal runaway risks. A continuous flow reactor with microchannel heat exchange enabled precise temperature control (-10°C) and reduced reaction time from 18 hours to 45 seconds, increasing throughput 200-fold [8].

Table 3: Scalability Solutions for XEN103 Manufacturing

ChallengeLaboratory ProcessIndustrial SolutionImprovement Achieved
Metal contaminationActivated carbon filtrationThiourea-functionalized MIPsPd <2 ppm (from 35 ppm)
Deprotection waste generationTFA-mediated Boc removalSolid acid catalysts in flow reactorsZero corrosive liquid waste
Solvent safetyTHF usage2-MeTHF substitutionBoiling point ↑14°C, explosion risk ↓
Thermal controlBatch reactor coolingMicrochannel continuous flow reactorReaction time ↓ from 18h to 45s

These innovations collectively address the critical path obstacles in producing multi-kilogram quantities of XEN103 while maintaining the stringent purity specifications (>98%) required for pharmaceutical applications [4] [8].

Properties

CAS Number

840489-44-3

Product Name

XEN103

IUPAC Name

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide

Molecular Formula

C22H23F4N5O2

Molecular Weight

465.4 g/mol

InChI

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32)

InChI Key

QMZSSLLJQUFMHM-UHFFFAOYSA-N

SMILES

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

6-(4-(5-fluoro-2-trifluoromethylbenzoyl)piperazin-1-yl)pyridazine-3-carboxylic acid (2-cyclopropylethyl)amide
XEN103

Canonical SMILES

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.